PF9 tetrasodium salt PF9 tetrasodium salt Potent agonist of GPR17 (EC50 = 36 pM).
Brand Name: Vulcanchem
CAS No.: 851265-78-6
VCID: VC0004814
InChI: InChI=1S/C18H20N5O13P3.4Na/c19-16-13-17(22-12(21-16)7-6-10-4-2-1-3-5-10)23(9-20-13)18-15(25)14(24)11(34-18)8-33-38(29,30)36-39(31,32)35-37(26,27)28;;;;/h1-5,9,11,14-15,18,24-25H,8H2,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28);;;;/q;4*+1/p-4/t11-,14-,15-,18?;;;;/m1..../s1
SMILES: C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C18H16N5Na4O13P3
Molecular Weight: 695.23

PF9 tetrasodium salt

CAS No.: 851265-78-6

Inhibitors

VCID: VC0004814

Molecular Formula: C18H16N5Na4O13P3

Molecular Weight: 695.23

PF9 tetrasodium salt - 851265-78-6

CAS No. 851265-78-6
Product Name PF9 tetrasodium salt
Molecular Formula C18H16N5Na4O13P3
Molecular Weight 695.23
IUPAC Name tetrasodium;[[[(2R,3S,4R)-5-[6-amino-2-(2-phenylethynyl)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
Standard InChI InChI=1S/C18H20N5O13P3.4Na/c19-16-13-17(22-12(21-16)7-6-10-4-2-1-3-5-10)23(9-20-13)18-15(25)14(24)11(34-18)8-33-38(29,30)36-39(31,32)35-37(26,27)28;;;;/h1-5,9,11,14-15,18,24-25H,8H2,(H,29,30)(H,31,32)(H2,19,21,22)(H2,26,27,28);;;;/q;4*+1/p-4/t11-,14-,15-,18?;;;;/m1..../s1
SMILES C1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
Description Potent agonist of GPR17 (EC50 = 36 pM).
Synonyms 2-(Phenylethynyl)adenosine-5/'-triphosphate tetrasodium salt
PubChem Compound 90488909
Last Modified Dec 28 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator